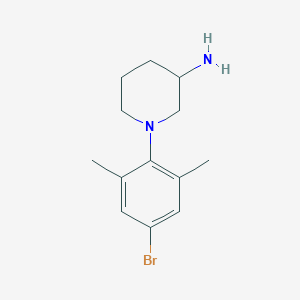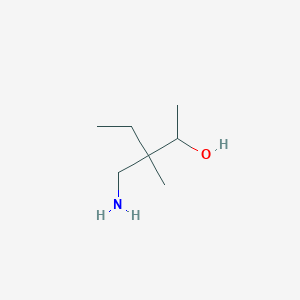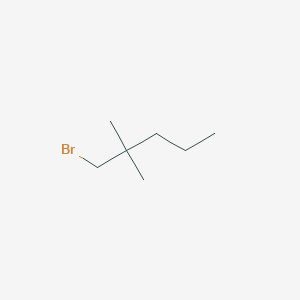![molecular formula C18H11NO B1374261 5H-benzofuro[3,2-c]carbazole CAS No. 1199616-66-4](/img/structure/B1374261.png)
5H-benzofuro[3,2-c]carbazole
概要
説明
5H-benzofuro[3,2-c]carbazole (BFCz) is a compound that has been introduced into a multi-resonance skeleton to develop two asymmetric emitters, BFCz-B-Cz and BFCz-B-O . These emitters exhibit narrowband green and blue emissions and enhanced reverse intersystem crossing rates .
Synthesis Analysis
The synthesis of BFCz involves introducing it into a multi-resonance skeleton to develop two asymmetric emitters . The details of the synthesis process are not provided in the available sources.Chemical Reactions Analysis
BFCz has been used to develop two asymmetric emitters, BFCz-B-Cz and BFCz-B-O . These emitters exhibit narrowband green and blue emissions and enhanced reverse intersystem crossing rates . The detailed chemical reactions involved in this process are not provided in the available sources.Physical and Chemical Properties Analysis
BFCz has a molecular weight of 257.29 . Its boiling point is predicted to be 506.8±23.0 °C , and its density is predicted to be 1.375±0.06 g/cm3 .科学的研究の応用
1. Thermally Activated Delayed Fluorescent Emitter in OLEDs
5H-benzofuro[3,2-c]carbazole has been utilized as a highly efficient thermally activated delayed fluorescent (TADF) emitter in organic light-emitting diodes (OLEDs). Research demonstrates its effectiveness in producing blue emissions with high external quantum efficiency, minimal efficiency roll-off, and extended device lifetime (Lee, Choi, Lee, & Lee, 2016).
2. Synthesis of Fluorescent Analogues
The compound has been used in synthesizing fluorescent analogues such as 8, 9, 11-trihalo-5H-benzofuro[3,2-c]carbazol-10-ols, showcasing its versatility in chemical synthesis (Shankar, Vijayakumar, Sivaramakrishnan, & Nagarajan, 2017).
3. Photophysical Management in TADF Emitters
Modifications of the benzofurocarbazole structure, including the this compound derivative, have been studied to understand their influence on the photophysical properties and device parameters of TADF emitters. These modifications impact charge transfer properties and emission colors (Jung, Lee, & Lee, 2020).
4. Solid-State Fluorescence Properties
Studies on the solid-state fluorescence properties of novel benzofuro[2,3-c]oxazolocarbazole-type fluorescent dyes, which include structural isomers of this compound, have been conducted. These investigations are crucial for understanding the photophysical properties in various states (Ooyama, Kagawa, & Harima, 2007).
5. Dye-Sensitized Solar Cells
The application of this compound-based fluorescent dyes in dye-sensitized solar cells (DSSCs) has been explored. These studies highlight the compound's role in enhancing photovoltaic parameters and efficiencies of DSSCs (Ooyama, Ishii, Kagawa, Imae, & Harima, 2007).
6. Organic Light-Emitting Diodes (OLEDs)
Research has developed an anthracene-based this compound emitter for use in blue OLEDs. This advancement demonstrates near-total exciton utilization efficiency, contributing significantly to the field of OLED technology (Lee et al., 2022).
7. Antitumour Activity
A series of this compound derivatives have been synthesized and evaluated for their antitumor activity. This research contributes to the potential medicinal applications of the compound (Asche et al., 2005).
8. Iron-Catalyzed Synthesis
An iron-catalyzed cascade approach has been developed for the synthesis of this compound derivatives, highlighting the compound's utility in diverse synthetic methodologies (Boominathan et al., 2015).
作用機序
Target of Action
The primary target of 5H-Benzofuro[3,2-c]Carbazole (BFCz) is the multi-resonance skeleton . This structure is crucial in the development of asymmetric emitters, which are key components in organic light-emitting diodes (OLEDs).
Mode of Action
BFCz interacts with its target by being introduced into the multi-resonance skeleton . This interaction results in the development of two asymmetric emitters, BFCz-B-Cz and BFCz-B-O . These emitters exhibit narrowband green and blue emissions and enhanced reverse intersystem crossing rates .
Biochemical Pathways
The introduction of BFCz into the multi-resonance skeleton affects the pathway of light emission in OLEDs . The downstream effects include the production of narrowband green and blue emissions, which are crucial for the performance and efficiency of OLEDs .
Result of Action
The result of BFCz’s action is the production of high-efficiency, narrowband multi-resonance thermally activated delayed fluorescence emitters . The corresponding pure green and blue OLEDs exhibit high external quantum efficiencies of 26.0% and 11.0%, respectively .
将来の方向性
特性
IUPAC Name |
5H-[1]benzofuro[3,2-c]carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO/c1-3-7-14-13(6-1)17-15(19-14)10-9-12-11-5-2-4-8-16(11)20-18(12)17/h1-10,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZGAMBQUKTSIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC4=C3OC5=CC=CC=C45 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 5H-benzofuro[3,2-c]carbazole (BFCz) a suitable donor moiety in TADF emitters?
A1: BFCz exhibits favorable electronic properties for TADF applications. When paired with an appropriate acceptor, it contributes to a small energy gap between the singlet and triplet excited states (ΔEST). This small ΔEST is crucial for efficient reverse intersystem crossing (RISC), a key process for TADF, allowing for efficient harvesting of both singlet and triplet excitons for light emission [, , , ].
Q2: How does the linkage position between BFCz and the acceptor impact the TADF emitter's performance?
A2: Research indicates that the linkage position significantly influences the photophysical properties of the TADF emitter. For example, ortho-linked BFCz-triazine based emitters exhibited smaller ΔEST, shorter excited state lifetimes, and higher photoluminescence quantum yields compared to meta- or para-linked counterparts []. This highlights the importance of structural considerations for optimizing TADF performance.
Q3: Can the BFCz structure itself be modified to tune the TADF emitter properties?
A3: Yes, studies exploring BFCz isomers like 12H-benzofuro[3,2-a]carbazole (12BFCz) and 7H-benzofuro[2,3-b]carbazole (23BFCz) demonstrate that modifications to the core structure influence the charge transfer properties and emission color of the resulting TADF emitters. 12BFCz proved effective in blue-shifting the emission, while 34BFCz led to improved external quantum efficiency (EQE) in devices [].
Q4: Does incorporating BFCz into multi-resonance TADF emitters offer any advantages?
A4: Research suggests that incorporating BFCz into a multi-resonance TADF emitter design can lead to narrowband emission, desirable for high color purity in displays. This approach also appears to enhance RISC, further improving the efficiency of the emitter [].
Q5: Are there examples of BFCz-based TADF emitters achieving high exciton utilization efficiency in OLED devices?
A5: Yes, a study reported a blue-emitting anthracene-based TADF emitter utilizing BFCz as a donor (ATDBF) that demonstrated nearly 100% exciton utilization efficiency []. This high efficiency was attributed to hybridized triplet exciton up-conversion mechanisms, including hot excitons, triplet-triplet fusion (TTF), and mixed TTF/hot exciton channels.
Q6: Can BFCz-based TADF materials help mitigate efficiency roll-off in OLED devices?
A6: Research indicates that BFCz-based TADF emitters with minimal ΔEST can effectively minimize efficiency roll-off, a common issue in OLEDs at high current densities. Studies comparing different BFCz-pyrimidine based TADF emitters demonstrated that the material with the smallest ΔEST exhibited superior efficiency roll-off behavior and triplet exciton harvesting compared to analogs with larger ΔEST [, ]. This suggests that careful molecular design incorporating BFCz can contribute to developing high-performance OLEDs with improved operational stability.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
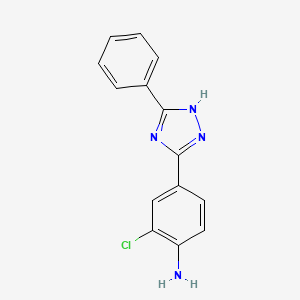
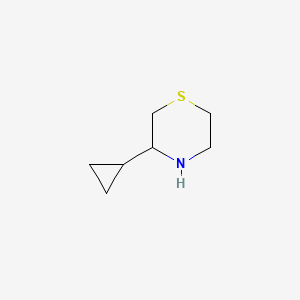
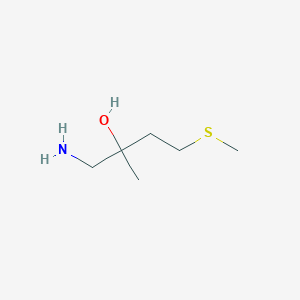
![1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one](/img/structure/B1374182.png)
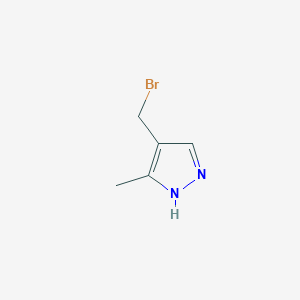
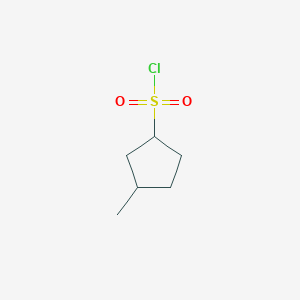
![2-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-(propan-2-yl)morpholine](/img/structure/B1374185.png)
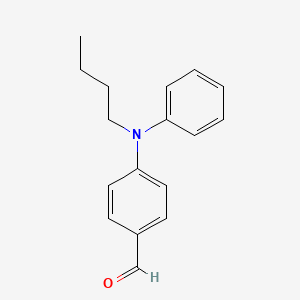
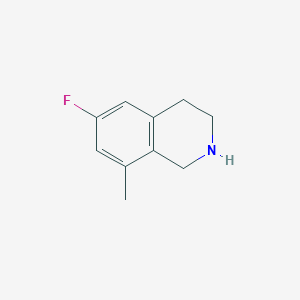
![1-[(4-Fluorophenyl)methyl]-3,3-dimethylpiperazine](/img/structure/B1374192.png)
![1-(2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl)ethanone](/img/structure/B1374195.png)
